NP-G2-044 is a small molecule identified and developed through chemical library screening and optimization. [, , ] It acts as a potent and selective inhibitor of the protein fascin. [, , , , , , , ] Fascin is an actin-bundling protein crucial for the formation of filopodia, finger-like protrusions on cell surfaces involved in cell motility and invasion. [, , , ] NP-G2-044 exhibits anti-tumor activity by disrupting fascin's function and inhibiting tumor cell migration and metastasis. [, , , , , ]
While the provided documents do not offer a detailed synthesis pathway for NP-G2-044, they highlight its identification and optimization from chemical libraries. [, ] This suggests that its synthesis involves screening diverse compound libraries and iterative structural modifications to enhance its potency and selectivity.
NP-G2-044 contains a furan ring, a carboxamide group, a methyl group, and a trifluoromethylphenylmethylindazole moiety. [, ] Its specific molecular structure analysis, including bond lengths, angles, and conformations, requires further investigation and computational modeling. The interaction of specific moieties with fascin's binding site is crucial for its inhibitory activity. []
NP-G2-044 binds to fascin and disrupts its interaction with actin filaments. [, , ] This inhibition of actin bundling prevents the formation of filopodia, which are essential for tumor cell migration, invasion, and metastasis. [, , , ] In addition to its direct effects on tumor cells, NP-G2-044 also shows potential in modulating the immune response within the tumor microenvironment. [, ] It has been shown to increase antigen uptake in intra-tumoral dendritic cells, potentially enhancing anti-tumor immunity. [, ]
NP-G2-044 has been explored in preclinical studies for its potential in treating various cancers, including breast, lung, pancreatic, prostate, lymphoma, and colorectal cancer. [, , , , , ] These studies demonstrate its ability to:
Research suggests that targeting fascin with NP-G2-044 could be a potential therapeutic strategy for treating ocular neovascularization. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: